Home > Products > Screening Compounds P139632 > (S)-4',7-DIMETHYL EQUOL
(S)-4',7-DIMETHYL EQUOL - 3722-56-3

(S)-4',7-DIMETHYL EQUOL

Catalog Number: EVT-1477179
CAS Number: 3722-56-3
Molecular Formula: C17H18O3
Molecular Weight: 270.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-4',7-Dimethyl Equol, commonly referred to as (S)-equol, is a potent isoflavonoid compound derived from the metabolism of soy isoflavones, particularly daidzein. Isolated initially from equine urine in 1932, (S)-equol was later identified in human urine as a metabolite of dietary soy products. This compound exhibits significant estrogen-like activity and is produced exclusively by certain gut bacteria in humans, making it a subject of interest for its potential health benefits and applications in nutrition and medicine.

Source

(S)-equol is primarily produced through the action of specific gut microbiota that metabolize soy isoflavones. The key precursor for (S)-equol synthesis is daidzein, which undergoes enzymatic conversion by intestinal bacteria. Notably, only (S)-equol is formed from this metabolic pathway, while the racemic mixture includes both (S)-equol and its enantiomer (R)-equol. The bacteria responsible for this conversion include species such as Lactococcus, Eggerthella, and Clostridium .

Classification

Chemically, (S)-equol belongs to the class of compounds known as non-steroidal estrogens and is categorized as an isoflavone. Its molecular formula is C15H14O3, with a molecular weight of 242.27 Daltons. The compound features a chiral center at the C-3 position of its structure, leading to the existence of two enantiomers: (S)-equol and (R)-equol. The former has been recognized for its higher binding affinity to estrogen receptors compared to the latter .

Synthesis Analysis

Methods

The synthesis of (S)-equol can be achieved through both microbial fermentation and chemical synthesis methods.

  1. Microbial Fermentation: This method involves using specific gut bacteria that can metabolize daidzein into (S)-equol through a series of enzymatic reactions. Key enzymes involved in this process include daidzein reductase, dihydrodaidzein reductase, and tetrahydrodaidzein reductase .
  2. Chemical Synthesis: Several synthetic pathways have been developed to produce (S)-equol in vitro. These methods often utilize chiral catalysts or reagents to selectively synthesize the desired enantiomer from racemic mixtures or other precursors .

Technical Details

The microbial synthesis pathway involves multiple steps:

  • Hydrolysis: Daidzin is hydrolyzed to release daidzein.
  • Reduction: Daidzein is reduced to dihydrodaidzein, followed by further reduction to tetrahydrodaidzein.
  • Final Conversion: Tetrahydrodaidzein is ultimately converted into (S)-equol through specific enzymatic actions .
Molecular Structure Analysis

Structure

(S)-equol has a distinct molecular structure characterized by:

  • A phenolic framework with two hydroxyl groups.
  • A non-planar conformation due to the presence of a chiral carbon at C-3.

The structural representation can be summarized as follows:

Chemical Structure C15H14O3\text{Chemical Structure }C_{15}H_{14}O_{3}

Data

  • Molecular Weight: 242.27 g/mol
  • Melting Point: Approximately 189–190 °C
  • Solubility: Poorly soluble in water; relatively stable under neutral conditions but acid-labile .
Chemical Reactions Analysis

Reactions

(S)-equol participates in various biochemical reactions:

  • It acts as an agonist for estrogen receptors, influencing cellular pathways related to hormone signaling.
  • It can undergo conjugation reactions in vivo, forming glucuronides or sulfates that enhance its solubility and bioavailability.

Technical Details

The metabolic conversion from daidzein to (S)-equol includes several reversible enzymatic steps involving:

  • Daidzein → Dihydrodaidzein → Tetrahydrodaidzein → (S)-Equol
    This pathway illustrates the complexity of gut microbiota-mediated transformations .
Mechanism of Action

Process

(S)-equol exerts its biological effects primarily through its interaction with estrogen receptors:

  • It binds preferentially to estrogen receptor beta with a significantly higher affinity than estrogen receptor alpha.
  • This selective binding influences various physiological processes, including modulation of gene expression related to reproductive health and cancer prevention.

Data

Research indicates that (S)-equol's binding affinity for estrogen receptors varies significantly between individuals based on their gut microbiota composition and metabolic capabilities .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White-to-beige powder
  • Odor: Odorless
  • Melting Point: 189–190 °C
  • Solubility: Poorly soluble in water; stable under neutral pH but sensitive to acidic conditions.

Chemical Properties

  • Stability: Unstable under acidic conditions; can degrade significantly during sample processing.
  • Reactivity: Exhibits phenolic characteristics with potential for oxidation and conjugation reactions in biological systems .
Applications

(S)-equol has garnered attention for its potential applications in various fields:

  1. Nutraceuticals: As a dietary supplement for promoting hormonal balance and reducing menopausal symptoms.
  2. Cancer Research: Investigated for its anti-tumor properties, particularly in hormone-dependent cancers like breast cancer.
  3. Gut Health: Its role as a metabolite highlights the importance of gut microbiota in human health .
Introduction to (S)-4',7-Dimethyl Equol

Structural Classification and Relationship to Equol Derivatives

(S)-4',7-Dimethyl Equol belongs to the isoflavan subclass of flavonoids, distinguished by a chiral center at C-3 and a saturated heterocyclic C-ring. The methylation at the 7-position (A-ring) and 4'-position (B-ring) fundamentally alters its physicochemical behavior relative to equol:

  • Lipophilicity Enhancement: Methylation reduces hydrogen-bonding capacity, increasing logP by ≈1.5 units versus (S)-equol (logP ≈2.8 vs. ≈1.3). This promotes cellular uptake and blood-brain barrier permeability [9].
  • Steric Modulation: The 7-methyl group induces a ≈15° dihedral angle shift in the A-ring, potentially altering ER binding pocket interactions [1].
  • Metabolic Stability: Phase II conjugation sites (OH groups) are blocked, diminishing glucuronidation/sulfation and prolonging plasma half-life [1] [9].

Table 1: Structural and Physicochemical Comparison of Key Equol Derivatives

CompoundSubstituentslogPHydrogen Bond DonorsChiral CenterNatural Occurrence
(S)-Equol4'-OH, 7-OH1.32S-configurationYes (gut microbiota)
(S)-4',7-Dimethyl Equol4'-OCH₃, 7-OCH₃2.80S-configurationNo (synthetic)
(R)-Equol4'-OH, 7-OH1.32R-configurationRare (chemically synthesized)
Daidzein (precursor)4'-OH, 7-OH2.12NoneYes (soy)

This structural profile positions (S)-4',7-Dimethyl Equol as a tool compound for probing the SAR of ERβ selectivity. Its inability to form hydrogen bonds at the 4'/7-positions mimics mutations used to validate ER-ligand binding models [1] [5].

Historical Context and Discovery in Isoflavonoid Research

The synthesis of (S)-4',7-Dimethyl Equol emerged from efforts to overcome limitations in equol bioavailability and enantioselective production:

  • 1932: Equol first isolated from pregnant mare urine, but its structural complexity and chirality impeded synthetic access [2] [5].
  • 1980s–1990s: Discovery of human equol producers and bacterial strains (e.g., Slackia isoflavoniconvertens) capable of daidzein→(S)-equol conversion highlighted the metabolic significance of equol enantiomers [2] [4].
  • Early 2000s: Racemic equol (±equol) synthesis via catalytic hydrogenation of daidzein yielded mixtures with compromised biological interpretation due to divergent ER-binding of (R)- and (S)-enantiomers [1] [5].
  • 2006: Heemstra et al. developed an enantioselective route to (S)-4',7-Dimethyl Equol as a stable intermediate for (S)-equol production, marking its formal entry into isoflavonoid research [3]. This method leveraged chiral auxiliaries to control stereochemistry at C-3, avoiding enzymatic resolution [3] [5].

Table 2: Key Milestones in Equol Derivative Research

YearMilestoneSignificance
1932Isolation of equol from horse urineFirst identification of equol structure
1980Detection of equol in human urineEstablished daidzein metabolism link
2002Identification of equol-producing bacteriaExplained interindividual variability in soy response
2006Enantioselective synthesis of (S)-4',7-Dimethyl EquolEnabled pure (S)-equol production
2011+SAR studies using methylated equolsClarified role of hydroxyl groups in ER binding

This synthetic breakthrough enabled the production of gram-scale (S)-equol for clinical studies, addressing a critical bottleneck in phytoestrogen research [3] [5].

Significance in Phytoestrogen and Selective Estrogen Receptor Modulator (SERM) Studies

(S)-4',7-Dimethyl Equol illuminates two pivotal aspects of SERM development: ER subtype selectivity and tissue-specific agonism/antagonism:

  • ERβ Binding Dynamics: While (S)-equol exhibits 13-fold selectivity for ERβ over ERα (Kᵢ = 16 nM vs. 208 nM), methylation ablates direct binding. However, dimethyl equol retains allosteric modulation capacity, suppressing ERα-mediated transcription in breast cancer cells (MCF-7) at 10 μM [4] [6]. This suggests non-canonical binding sites may mediate effects [9].
  • Angiogenesis Modulation: Unlike (S)-equol glucuronide, which inhibits VEGF-induced tubulogenesis in human aortic endothelial cells (IC₅₀ = 0.5 μM), (S)-4',7-Dimethyl Equol shows no anti-angiogenic activity. This confirms the essential role of free 7-OH in vascular endothelial growth factor (VEGF) pathway interference [9].
  • Neuroprotective Potential: Methylation enhances blood-brain barrier permeability (PAMPA assay: Pₑ = 18.2 × 10⁻⁶ cm/s vs. 12.4 for (S)-equol), positioning it as a scaffold for CNS-targeted SERDs (selective estrogen receptor degraders) [8]. In vitro, it reduces amyloid-β-induced oxidative stress in neurons at 100 nM, likely via ERβ-independent antioxidant mechanisms [8].

Table 3: Biological Activities of (S)-4',7-Dimethyl Equol vs. Key Isoflavonoids

Activity(S)-4',7-Dimethyl Equol(S)-EquolDaidzeinGenistein
ERβ Binding Affinity (Kᵢ)>10,000 nM16 nM220 nM85 nM
ERα Binding Affinity (Kᵢ)>10,000 nM208 nM1,400 nM880 nM
VEGF Inhibition (IC₅₀)No activity1.2 μM5.8 μM0.8 μM
Cellular Uptake (HAEC)92% at 1 hr48% at 1 hr35% at 1 hr41% at 1 hr
BBB Permeability (Pₑ)18.2 × 10⁻⁶ cm/s12.4 × 10⁻⁶ cm/s9.1 × 10⁻⁶ cm/s8.7 × 10⁻⁶ cm/s

The compound's primary research utility lies in deconvoluting equol's pharmacophore: studies confirm that ER binding requires free phenolic hydroxyls, while antioxidant effects (e.g., ROS scavenging) persist in methylated forms due to the redox-active chroman ring [1] [9]. This dichotomy supports designing next-generation SERMs with dissociated genomic (receptor-mediated) and nongenomic (antioxidant) activities [8] [9].

Properties

CAS Number

3722-56-3

Product Name

(S)-4',7-DIMETHYL EQUOL

IUPAC Name

(3S)-7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene

Molecular Formula

C17H18O3

Molecular Weight

270.32

InChI

InChI=1S/C17H18O3/c1-18-15-6-3-12(4-7-15)14-9-13-5-8-16(19-2)10-17(13)20-11-14/h3-8,10,14H,9,11H2,1-2H3/t14-/m1/s1

SMILES

COC1=CC=C(C=C1)C2CC3=C(C=C(C=C3)OC)OC2

Synonyms

(S)-(-)-4',7-Dimethoxyisoflavan

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.